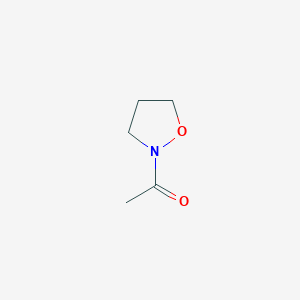

N-Acetylisoxazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

1-(1,2-oxazolidin-2-yl)ethanone |

InChI |

InChI=1S/C5H9NO2/c1-5(7)6-3-2-4-8-6/h2-4H2,1H3 |

InChI Key |

MQXPKJNBYZWPHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCO1 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of N Acetylisoxazolidine Transformations

Studies on the Mechanism of N-Acetylisoxazolidine Formation

The primary route to the isoxazolidine (B1194047) ring system is the 1,3-dipolar cycloaddition between a nitrone and a dipolarophile (an alkene). The N-acetyl group can be present on the nitrone precursor or introduced after the cycloaddition. Mechanistic studies have focused on understanding the intricate details of the transition state and the factors governing product distribution.

The 1,3-dipolar cycloaddition reaction to form the isoxazolidine ring is a thermally allowed [4π + 2π] process. mdpi.com Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the nature of the transition state for this class of reactions.

Key Findings from Computational Studies:

Concerted but Asynchronous Mechanism: The majority of computational evidence for 1,3-dipolar cycloadditions involving nitrones supports a concerted mechanism, meaning the two new sigma bonds are formed in a single step. researchgate.net However, the transition state is often asynchronous, indicating that the bond formations are not perfectly synchronized; one bond may be more fully formed than the other in the transition state structure. researchgate.net

Transition State Geometry: The transition state involves a puckered five-membered ring structure where the nitrone and the alkene approach each other in a specific orientation to allow for the overlap of their frontier molecular orbitals (FMOs). The geometry can be either endo or exo, which determines the stereochemical outcome of the reaction.

Influence of Substituents: The electronic nature of substituents on both the nitrone and the dipolarophile significantly impacts the reaction's activation energy and regioselectivity. For the formation of N-acetylisoxazolidine, the N-acetyl group on the precursor nitrone acts as an electron-withdrawing group. Theoretical studies on substituted nitrones have shown that electron-withdrawing groups can increase the activation barrier of the reaction compared to electron-donating groups. longdom.org This is attributed to the alteration of the energy levels of the nitrone's frontier molecular orbitals (HOMO and LUMO).

| Substituent on Nitrone | Electronic Nature | Activation Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| -CH₃ | Electron-Donating | 15.4 | -36.9 |

| -H (unsubstituted) | Neutral | 16.5 | -40.0 |

| -F | Electron-Withdrawing | 17.2 | -44.8 |

| -NO₂ | Strongly Electron-Withdrawing | 18.1 | -48.4 |

The data in Table 1, derived from a computational study on a different system, illustrates the general principle that electron-withdrawing groups tend to increase the activation energy for nitrone cycloadditions.

In cycloaddition reactions that can lead to multiple isomers (e.g., regioisomers or stereoisomers), the product distribution is governed by the principles of kinetic and thermodynamic control.

Kinetic Control: At lower reaction temperatures or with shorter reaction times, the major product is the one that is formed fastest. This "kinetic product" corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures, where the initial cycloaddition becomes reversible, an equilibrium can be established between the starting materials and the products, as well as between the different isomeric products. Under these conditions, the most stable product, the "thermodynamic product," will predominate, regardless of the rate at which it is formed.

In the context of N-acetylisoxazolidine synthesis, this dichotomy is crucial when the cycloaddition can yield different stereoisomers, such as endo vs. exo products. Often, one isomer is formed more rapidly due to a more favorable, lower-energy transition state (kinetic product), while the other isomer may possess greater thermodynamic stability due to reduced steric strain in the final structure.

A study on fused oxazolidine lactams demonstrated that kinetically controlled condensation produced a diastereoisomer ratio of up to 96:4. mdpi.com However, upon heating with acid, the system reached equilibrium, and the diastereoisomer ratio reversed to 26:74, favoring the more thermodynamically stable product. mdpi.com While this study does not involve N-acetylisoxazolidine directly, it exemplifies the principles that govern product ratios in related heterocyclic systems. The choice of reaction conditions (temperature, time, solvent) is therefore a critical tool for selectively synthesizing the desired isomer of an N-acetylisoxazolidine.

Mechanistic Pathways of Ring Opening Reactions of N-Acetylisoxazolidine

The N-acetylisoxazolidine ring, while stable, contains reactive sites that allow for selective cleavage under various conditions. The N-O bond is particularly susceptible to cleavage, making these compounds valuable precursors to 1,3-aminoalcohols and other functionalized molecules. The N-acetyl group significantly influences the ring's reactivity, primarily by making the nitrogen atom less basic and by activating the adjacent C5 position towards certain transformations.

The isoxazolidine ring can be opened by nucleophiles. The mechanism is typically an SN2-type process. The N-acetyl group's electron-withdrawing nature can influence the regioselectivity of the attack. Studies on the ring-opening of related N-activated heterocycles, such as N-tosylaziridines, show that nucleophiles like amines can effectively open the ring. rsc.org

A plausible mechanism for the nucleophilic ring opening of N-acetylisoxazolidine with an amine (e.g., R₂NH) would involve:

Nucleophilic Attack: The amine nucleophile attacks one of the ring carbons (C3 or C5). The attack is generally preferred at the less sterically hindered carbon.

Ring Opening: The attack leads to the cleavage of a C-O or C-N bond. In many cases involving isoxazolidines, the weaker N-O bond is ultimately cleaved, often after a reduction step. However, direct nucleophilic attack on a ring carbon can lead to the cleavage of a C-O or C-N bond depending on the substrate and conditions.

Proton Transfer: Subsequent proton transfer steps neutralize the charges to yield the final ring-opened product.

Kinetic studies on the ring-opening of oxazolinones, which are also N-acyl heterocycles, indicate that the reaction proceeds via an SN2 mechanism, and the rate is influenced by solvent polarity and the nature of the nucleophile. researchgate.net

In the presence of a strong acid, the N-acetylisoxazolidine ring can undergo cleavage. The mechanism is initiated by the protonation of a heteroatom, which activates the ring for subsequent reactions.

Plausible Mechanistic Steps:

Protonation: The first step is the protonation of either the ring oxygen or the oxygen of the N-acetyl carbonyl group. Protonation of the ring oxygen would make it a better leaving group and activate the ring carbons towards nucleophilic attack. Protonation of the acetyl oxygen would activate the amide group.

Nucleophilic Attack/Ring Opening: A nucleophile present in the medium (e.g., water or the conjugate base of the acid) attacks one of the electrophilic ring carbons. This attack can lead to the cleavage of the C-O bond.

The mechanism for acid-catalyzed hydrolysis of amides and esters involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. researchgate.net A similar sequence of events can be envisioned for the cleavage of the N-acetylisoxazolidine ring.

Lewis acids can promote transformations of N-acetylisoxazolidine by coordinating to one of the oxygen atoms, thereby activating the ring system. The most likely coordination sites are the lone pairs of the carbonyl oxygen of the N-acetyl group or the ring oxygen.

Coordination and Activation: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum trichloride (AlCl₃), coordinates to an oxygen atom. medcraveonline.com This coordination enhances the electrophilicity of the ring. For instance, coordination to the ring oxygen makes the C3 and C5 positions more susceptible to nucleophilic attack.

Ring Opening/Rearrangement: Following activation, the ring can undergo cleavage or rearrangement. The specific outcome depends on the substrate, the Lewis acid used, and the reaction conditions. For example, treatment of epoxides with BF₃·OEt₂ is known to cause ring-opening and rearrangement to form aldehydes or ketones. A similar activation of the N-acetylisoxazolidine ring could facilitate cleavage of the N-O bond or rearrangements leading to new heterocyclic structures.

Research on Lewis acid-promoted reactions of N-acylated oxazolidinones has shown that these reagents can facilitate various transformations, including additions and cyclizations, by activating the N-acyl substrate. medcraveonline.com

Mechanistic Insights into Stereochemical Outcomes in N-Acetylisoxazolidine Chemistry

The stereochemical outcome of reactions involving N-acetylisoxazolidine is profoundly influenced by the conformational preferences of the five-membered ring and the orientation of the N-acetyl group. These factors dictate the diastereoselectivity of reactions at stereogenic centers on the ring or on substituents attached to it. The inherent chirality of the isoxazolidine ring, often established during its synthesis via 1,3-dipolar cycloaddition, can be effectively transferred to new stereocenters.

The conformation of the isoxazolidine ring is typically a puckered envelope or twist form, which minimizes torsional strain. The substituent at the nitrogen atom, in this case, the acetyl group, can exist in different rotational conformations (s-cis or s-trans) relative to the ring, which in turn influences the steric environment around the heterocyclic core. This conformational locking plays a crucial role in directing the approach of incoming reagents from the less sterically hindered face of the molecule.

For instance, in the alkylation of an enolate derived from a C-4 carboxylated N-acetylisoxazolidine, the diastereoselectivity is governed by the facial bias created by the conformation of the N-acetyl group and any substituents on the isoxazolidine ring. The acetyl group, by virtue of its steric bulk, can shield one face of the molecule, leading to a preferred trajectory for the electrophile.

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in elucidating the transition states of these reactions. nih.gov These theoretical models can predict the most stable conformations of the ground state and the lowest energy transition states, thereby rationalizing the observed stereochemical outcomes. For example, calculations can reveal the energetic preference for one diastereomeric transition state over another, arising from subtle differences in steric and electronic interactions.

The stereochemistry of substituted isoxazolidines can be determined through detailed conformational analysis using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Vicinal coupling constants (³J) between protons on the ring, as well as long-range couplings involving phosphorus or other nuclei in substituted derivatives, provide crucial information about the dihedral angles and, consequently, the relative configuration of the substituents. researchgate.net

The following table illustrates the diastereoselectivity observed in a 1,3-dipolar cycloaddition reaction forming a substituted isoxazolidine, which is a common method for synthesizing these heterocycles with inherent stereochemistry. The ratio of diastereomers is a direct consequence of the mechanistic pathway and the transition state geometries.

| Dipolarophile | Nitrone | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) |

|---|---|---|---|---|

| Methyl Acrylate | C-Phenyl-N-methylnitrone | Toluene (B28343) | 80 | 70:30 |

| Styrene (B11656) | C-Phenyl-N-methylnitrone | Toluene | 80 | 85:15 |

| Methyl Crotonate | C-Phenyl-N-methylnitrone | Xylene | 110 | 60:40 |

| N-Phenylmaleimide | C,N-Diphenylnitrone | Benzene (B151609) | Reflux | >95:5 |

Radical-Mediated Reactions Involving Isoxazolidine Systems

The isoxazolidine ring system, characterized by a relatively weak N-O bond, is susceptible to transformations involving radical intermediates. The homolytic cleavage of the N-O bond is a key initiation step in many radical-mediated reactions of these heterocycles. This process is analogous to the well-studied chemistry of N-alkoxyamines, which serve as a good model for understanding the radical behavior of N-acetylisoxazolidine. rsc.orgnih.gov

Upon thermal or photochemical induction, the N-O bond in an N-acetylisoxazolidine can undergo homolysis to generate a nitrogen-centered radical (an amidyl radical) and an oxygen-centered radical (part of a 1,3-amino alcohol derivative). The stability and subsequent reactivity of these radicals are influenced by the substituents on the isoxazolidine ring.

The generated radicals can participate in a variety of transformations, including:

Intramolecular Cyclizations: If the isoxazolidine bears an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the initially formed radical can undergo an intramolecular addition to the multiple bond, leading to the formation of a new ring system. This strategy has been employed in the synthesis of complex polycyclic structures.

Intermolecular Additions: The carbon- or nitrogen-centered radicals can add to external radical acceptors, such as electron-deficient alkenes, to form new carbon-carbon or carbon-nitrogen bonds.

Hydrogen Atom Abstraction: The radicals can abstract a hydrogen atom from a suitable donor, leading to the reduction of the radical center.

Fragmentation: The radical intermediates can undergo further fragmentation to yield smaller, stable molecules.

The course of these radical reactions is often dependent on the reaction conditions, including the choice of radical initiator (if any), solvent, temperature, and the presence of radical traps or chain transfer agents.

The following table summarizes some potential radical-mediated reactions involving isoxazolidine systems, based on analogous transformations in related heterocyclic systems.

| Reaction Type | Initiation Method | Key Intermediate(s) | Potential Product(s) |

|---|---|---|---|

| N-O Bond Homolysis | Thermolysis or Photolysis | Amidyl and Alkoxy Radicals | 1,3-Aminoalcohols (after H-abstraction) |

| Intramolecular Radical Cyclization | Thermolysis of an unsaturated isoxazolidine | Carbon-centered radical | Bicyclic or polycyclic alkaloids |

| Radical-mediated Ring Opening | Reaction with a radical initiator (e.g., AIBN) | Ring-opened radical species | Functionalized amino alcohols |

| Intermolecular Radical Addition | Photolysis in the presence of an alkene | Nitrogen or carbon-centered radical | Elongated and functionalized amino alcohols |

Reactivity Profiles and Derivatization Strategies of N Acetylisoxazolidine

Transformations at the N-Acetyl Moiety

The N-acetyl group introduces an amide functionality, which significantly influences the reactivity of the nitrogen atom and provides a handle for various chemical modifications.

Hydrolysis and Amidation Reactions

Hydrolysis: The N-acetyl group of N-acetylisoxazolidine can be cleaved under hydrolytic conditions to yield the parent isoxazolidine (B1194047). This reaction is a standard amide hydrolysis and can be catalyzed by either acid or base. nih.gov The mechanism typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group, followed by the formation of a tetrahedral intermediate and subsequent collapse to release acetic acid (or its conjugate base) and the free isoxazolidine. The ease of hydrolysis can be influenced by steric and electronic factors within the isoxazolidine ring. For instance, studies on more complex (pyrazolylcarbonyl)isoxazolidines have shown that the amide bond can be susceptible to hydrolysis, particularly under basic conditions. nih.gov

Amidation: While direct transamidation of the N-acetyl group is challenging, it can be achieved through enzymatic catalysis. Lipases and cutinases, for example, are known to catalyze amidation reactions. mdpi.comresearchgate.net The proposed mechanism involves the activation of an acyl donor by the enzyme's catalytic triad (B1167595) (Ser-His-Asp) to form an acyl-enzyme intermediate. This intermediate is then attacked by a nucleophilic amine to generate the new N-amidated product. researchgate.net Chemical methods for amidation often require activation of the carboxylic acid, for instance, by converting it to an acid chloride or using coupling agents, followed by reaction with the de-acetylated isoxazolidine.

Reactions Involving the Carbonyl Group

The carbonyl group of the N-acetyl moiety is an electrophilic center and can undergo a variety of nucleophilic addition reactions.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2), converting the N-acetylisoxazolidine into an N-ethylisoxazolidine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as amides are generally less reactive towards reduction than ketones or aldehydes. The reaction proceeds via the formation of a complex between the carbonyl oxygen and the aluminum hydride, followed by the transfer of a hydride ion to the carbonyl carbon.

| Reducing Agent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH4) | N-Ethylisoxazolidine | A strong reducing agent capable of reducing the amide carbonyl. |

| Sodium Borohydride (NaBH4) | No reaction | Generally not strong enough to reduce amides. |

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon of the N-acetyl group. However, the initial adduct is often unstable and may undergo further reactions. In the case of N-acyl lactams, for instance, the addition of a Grignard reagent can lead to a ring-opened product. For N-acetylisoxazolidine, the expected product of a single addition would be a tertiary alcohol after acidic workup. It has been shown that with (pyrazolylcarbonyl)isoxazolidines, Grignard reagents like methylmagnesium bromide can add to the carbonyl group to yield the corresponding tertiary alcohol. nih.gov

Wittig Reaction: The Wittig reaction, which converts carbonyls to alkenes, is generally not applicable to amides and esters. masterorganicchemistry.com However, there are examples of Wittig-type reactions being performed on cyclic imides, which share some structural similarities with N-acetylisoxazolidine. researchgate.net This suggests that under specific conditions, a Wittig reagent might react with the N-acetyl carbonyl, although this is not a common transformation.

Reactivity of the Isoxazolidine Ring

The isoxazolidine ring itself can undergo a range of reactions, including ring-opening, expansion, contraction, and functionalization at the ring carbons.

Ring Expansion and Contraction Reactions

Ring Expansion: While less common, ring expansion of isoxazolidines can be envisioned through specific rearrangement reactions. Strategies for ring expansion of N-heterocycles often involve the formation of a bicyclic intermediate followed by cleavage of an internal bond. For example, cycloaddition reactions with strained aza rings can lead to ring-expanded products. researchgate.net

Ring Contraction: Ring contraction of saturated heterocycles is a synthetically useful transformation. wikipedia.org A notable example in the context of isoxazolidines is the thermic ring contraction of a complex isoxazolidine derivative, which was a key step in the total synthesis of (±)-Gelsemoxonine. acs.orgnih.gov Photomediated ring contractions of N-acyl piperidines have also been reported, proceeding through a Norrish type II hydrogen abstraction followed by C-N bond fragmentation and intramolecular cyclization. nih.govnih.gov This suggests that N-acetylisoxazolidine could potentially undergo a similar photochemical ring contraction to yield a substituted pyrrolidine (B122466) derivative.

Selective Functionalization of Ring Carbons

The selective functionalization of the carbon atoms of the isoxazolidine ring is a key strategy for introducing molecular diversity.

α-Lithiation and Alkylation: The carbon atom adjacent to the nitrogen (the C5 position) is susceptible to deprotonation by strong bases, a process known as α-lithiation. This is a well-established method for the functionalization of N-Boc protected saturated heterocycles like pyrrolidine. ethz.ch The resulting organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, to introduce substituents at the C5 position. The stereoselectivity of this process can often be controlled by the use of chiral ligands. ethz.ch By analogy, N-acetylisoxazolidine is expected to undergo α-lithiation at the C5 position, providing a route to 5-substituted isoxazolidines.

| Reagent | Intermediate | Subsequent Reaction | Product |

| n-Butyllithium | 5-Lithio-N-acetylisoxazolidine | Alkyl halide | 5-Alkyl-N-acetylisoxazolidine |

| s-Butyllithium | 5-Lithio-N-acetylisoxazolidine | Aldehyde/Ketone | 5-(Hydroxyalkyl)-N-acetylisoxazolidine |

Reactions with Various Electrophiles and Nucleophiles

Reactions with Electrophiles: The nitrogen atom of the isoxazolidine ring, after deacetylation, is nucleophilic and can react with electrophiles. For example, N-alkylation of the parent isoxazolidine can be achieved with alkyl halides. google.commdpi.com The oxygen atom, being part of an ether-like linkage, is generally less reactive towards electrophiles. Direct oxidation of N-substituted isoxazolidines with reagents like ruthenium tetroxide has been shown to occur regioselectively at the C3 position to yield 3-isoxazolidinones. mdpi.com

Reactions with Nucleophiles: The isoxazolidine ring can be opened by nucleophilic attack, particularly under conditions that activate the ring. While the N-acetyl group itself is not a strong activating group for nucleophilic ring opening, conversion to a more electron-withdrawing group or the use of Lewis acids could facilitate this process. The N-O bond is a characteristic weak point of the isoxazolidine ring and can be cleaved reductively with reagents such as Raney nickel, zinc in acetic acid, or palladium on carbon with hydrogen gas, leading to 1,3-amino alcohols. nih.gov This reductive ring opening is a common and synthetically valuable transformation of isoxazolidines. nih.gov Additionally, the reaction of isoxazoles with organometallic reagents has been shown to produce dihydroisoxazoles, indicating that the isoxazolidine ring system can react with strong nucleophiles. rsc.org

Derivatization for Structural Elucidation and Further Synthesis

This section would hypothetically discuss how N-Acetylisoxazolidine could be chemically modified to determine its structure and to prepare new compounds. However, specific literature on this topic for N-Acetylisoxazolidine is not available.

Introduction of Protecting Groups

This subsection would focus on the strategies to selectively block reactive functional groups on the N-Acetylisoxazolidine molecule to control subsequent chemical reactions. No specific examples for N-Acetylisoxazolidine are found in the current literature.

Modification of Side Chains Attached to the Isoxazolidine Core

This subsection would describe chemical transformations of substituents on the carbon atoms of the isoxazolidine ring. While this is a common strategy for creating diverse molecular structures, specific research on N-Acetylisoxazolidine in this context is absent.

Chiroptical Properties and Stereochemical Derivatization

The chiroptical properties of a molecule, such as its interaction with plane-polarized light, are fundamentally linked to its three-dimensional structure. For a chiral molecule like N-Acetylisoxazolidine, these properties would be crucial for its characterization. The presence of the N-acetyl group introduces a dynamic aspect to its stereochemistry due to hindered rotation around the amide bond, leading to the potential for different conformations. soton.ac.uk

Stereochemical derivatization, the process of reacting a chiral molecule with a chiral reagent to form diastereomers, is a powerful technique for determining the absolute configuration of stereocenters. However, specific methodologies for the stereochemical derivatization of N-Acetylisoxazolidine have not been described in the scientific literature.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for N Acetylisoxazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Acetylisoxazolidine in solution. Through a suite of one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and deduce its stereochemical configuration.

Advanced ¹H NMR Techniques for Proton Assignment and Stereochemistry

The ¹H NMR spectrum of N-Acetylisoxazolidine provides critical information regarding the electronic environment and connectivity of protons. The protons on the isoxazolidine (B1194047) ring (at C3, C4, and C5) typically appear as complex multiplets due to geminal and vicinal spin-spin coupling.

The protons at C3 and C5, being adjacent to the ring heteroatoms (N and O), are expected to be deshielded and resonate at a lower field compared to the C4 protons. The N-acetyl methyl protons will appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm. Due to the restricted rotation around the amide bond (N-C=O), it is possible to observe two distinct sets of signals for the ring protons, corresponding to s-cis and s-trans rotational isomers (rotamers).

Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are crucial for determining the stereochemistry. For instance, irradiation of the C3 proton and observing an NOE with a specific proton at C4 would help establish their relative spatial proximity, aiding in the assignment of cis or trans configurations relative to the ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for N-Acetylisoxazolidine Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 (CH₂) | 3.5 - 4.0 | m | Jgem ≈ 12-15, Jvic ≈ 6-8 |

| H4 (CH₂) | 2.0 - 2.5 | m | Jgem ≈ 12-15, Jvic ≈ 6-9 |

| H5 (CH₂) | 4.0 - 4.5 | m | Jgem ≈ 12-15, Jvic ≈ 6-8 |

| Acetyl (CH₃) | 2.0 - 2.2 | s | N/A |

¹³C NMR for Carbon Skeleton Analysis and Chemical Shift Anomalies

The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (δ > 170 ppm). The ring carbons attached to the heteroatoms (C3 and C5) are also deshielded compared to the C4 carbon. The C5 carbon, being attached to the highly electronegative oxygen, is expected to resonate further downfield than the C3 carbon, which is attached to nitrogen. The acetyl methyl carbon will be the most shielded, appearing at the highest field (δ ≈ 20-25 ppm). Any significant deviation from expected chemical shifts could indicate ring strain or unusual electronic effects, constituting a chemical shift anomaly.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Acetylisoxazolidine Note: These are estimated values and can be influenced by solvent and temperature.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C3 | 50 - 60 |

| C4 | 25 - 35 |

| C5 | 70 - 80 |

| Acetyl (C=O) | 170 - 175 |

| Acetyl (CH₃) | 20 - 25 |

Two-Dimensional NMR Methods (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For N-Acetylisoxazolidine, cross-peaks would be expected between the geminal protons on C3, C4, and C5, as well as between the vicinal protons (H3-H4 and H4-H5). This confirms the sequence of methylene (B1212753) groups within the isoxazolidine ring. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at δ 3.5-4.0 ppm would show a correlation to the carbon signal at δ 50-60 ppm, confirming the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for piecing together the molecular skeleton. Key expected correlations for N-Acetylisoxazolidine include the correlation from the acetyl methyl protons to the acetyl carbonyl carbon and the C3 ring carbon. Ring protons would also show correlations to adjacent carbons (e.g., H3 to C4, H4 to C3 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is the definitive method for determining stereochemistry and identifying rotamers. For example, a NOESY cross-peak between the acetyl methyl protons and the H3 protons would suggest a specific spatial arrangement dictated by the amide bond conformation.

Table 3: Key Expected 2D NMR Correlations for N-Acetylisoxazolidine

| Experiment | Correlating Nuclei | Expected Information |

| COSY | H3 ↔ H4, H4 ↔ H5 | Confirms the -CH₂-CH₂-CH₂- sequence in the ring. |

| HSQC | H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, Acetyl H ↔ Acetyl C | Assigns each proton to its directly attached carbon. |

| HMBC | Acetyl H ↔ Acetyl C=O, Acetyl H ↔ C3 | Confirms the location of the acetyl group on the nitrogen. |

| NOESY | Acetyl H ↔ H3 | Provides information on conformation around the N-C(O) amide bond. |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including both IR and Raman techniques, provides information on the functional groups present in a molecule and can be used to study its conformational properties. nih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. researchgate.net

Vibrational Analysis for Functional Group Identification

The IR and Raman spectra of N-Acetylisoxazolidine are dominated by vibrations characteristic of its functional groups. A vibrational analysis can confirm the presence of the key structural motifs. nih.govresearchgate.net

Amide Group: The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration (Amide I band) of the N-acetyl group, typically appearing around 1640-1680 cm⁻¹.

C-H Bonds: Stretching vibrations of the C-H bonds in the methylene groups of the ring and the methyl group will appear in the 2850-3000 cm⁻¹ region.

C-N and C-O Bonds: The stretching vibrations for the C-N and C-O single bonds within the ring structure are found in the fingerprint region (typically 1000-1300 cm⁻¹). Specifically, bands for C-N and N-O of the isoxazolidine ring are expected in the 1070-1190 cm⁻¹ range. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for N-Acetylisoxazolidine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O (Amide I) | Stretch | 1640 - 1680 | Strong | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium | Medium |

| C-N | Stretch | 1070 - 1250 | Medium-Strong | Weak |

| C-O | Stretch | 1000 - 1150 | Strong | Weak |

| N-O | Stretch | 1100 - 1190 | Medium | Medium |

Conformational Studies via IR Spectroscopy

The isoxazolidine ring is not planar and can adopt various puckered conformations, often described as an "envelope" or "twist" form. Furthermore, the N-acetyl group can exist as different rotamers due to hindered rotation about the C-N amide bond. These different stable conformations can, in principle, be distinguished by IR spectroscopy.

Conformational changes often lead to subtle shifts in the vibrational frequencies, particularly in the complex fingerprint region of the IR spectrum (<1500 cm⁻¹). By performing temperature-dependent IR studies, it may be possible to observe changes in the relative intensities of certain bands, which can be correlated with a shift in the equilibrium between different conformers. For example, the precise position of the Amide I (C=O stretch) band can be sensitive to the local environment, which is influenced by the ring's conformation.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of N-Acetylisoxazolidine and for confirming its structure through fragmentation analysis. When coupled with chromatographic methods, it becomes a powerful tool for analyzing the compound within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of N-Acetylisoxazolidine. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding an exact mass. uark.edu This high precision allows for the differentiation between molecules with the same integer mass but different atomic constituents. creative-proteomics.comnih.gov

The molecular formula of N-Acetylisoxazolidine is C₅H₉NO₂. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.

Calculation of Theoretical Exact Mass of N-Acetylisoxazolidine (C₅H₉NO₂):

5 x Carbon (¹²C) = 5 x 12.000000 = 60.000000

9 x Hydrogen (¹H) = 9 x 1.007825 = 9.070425

1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074

2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.989830

Total Exact Mass = 115.063329 u

An experimental HRMS analysis of N-Acetylisoxazolidine would be expected to yield a measured mass that corresponds to this theoretical value within a very low margin of error (typically < 5 ppm). This accurate mass measurement provides strong evidence for the C₅H₉NO₂ formula, effectively ruling out other potential formulas with the same nominal mass of 115. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Nominal Mass | 115 u |

| Calculated Monoisotopic Exact Mass | 115.063329 u |

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the analysis of N-Acetylisoxazolidine in complex matrices, such as reaction mixtures or biological samples. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, N-Acetylisoxazolidine would need to be sufficiently volatile and thermally stable. Given its structure, it is likely amenable to GC-MS, possibly after derivatization to increase volatility. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected, allowing for both qualitative identification and quantitative analysis. preprints.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a highly versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC-MS. researchgate.netnih.gov N-Acetylisoxazolidine can be readily analyzed by reverse-phase LC, where it would be separated from other components in a mixture. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). researchgate.net Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity, making it a powerful tool for quantifying trace amounts of the compound. researchgate.net

In addition to providing the molecular weight, mass spectrometry is used to confirm the structure of a molecule by analyzing its fragmentation pattern. Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion of N-Acetylisoxazolidine will undergo characteristic fragmentation, breaking at its weakest bonds. The resulting fragment ions provide a "fingerprint" that is unique to the molecule's structure.

While a specific experimental spectrum for N-Acetylisoxazolidine is not available, a probable fragmentation pattern can be predicted based on the known behavior of amides, N-acetylated compounds, and heterocyclic systems like isoxazolidines and oxazolidinones. researchgate.netlibretexts.orgnist.gov

Key fragmentation pathways for N-Acetylisoxazolidine (M⁺˙ at m/z 115) would likely include:

Loss of the acetyl group: Cleavage of the N-C bond of the acetyl group is a common fragmentation pathway for N-acetylated compounds. This would result in the loss of a ketene molecule (CH₂=C=O) with a mass of 42 u, leading to a fragment ion at m/z 73.

Formation of the acetyl cation: Cleavage can also lead to the formation of the acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the mass spectra of N-acetyl compounds. mdpi.com

Ring cleavage: The isoxazolidine ring contains a relatively weak N-O bond. Cleavage of this bond, followed by further fragmentation, would lead to a series of characteristic ions. For example, cleavage of the ring could result in fragments corresponding to the loss of ethylene (C₂H₄, 28 u) or other small neutral molecules.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |

|---|---|---|

| [C₅H₉NO₂]⁺˙ (Molecular Ion) | 115 | Parent Molecule |

| [C₃H₇NO]⁺˙ | 73 | Loss of ketene (CH₂=C=O) |

| [C₂H₃O]⁺ | 43 | Acetyl cation [CH₃CO]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. eurjchem.comresearchgate.net If a suitable single crystal of N-Acetylisoxazolidine can be grown, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

For N-Acetylisoxazolidine, X-ray crystallography would definitively establish:

Conformation of the Isoxazolidine Ring: The five-membered isoxazolidine ring is not planar and will adopt a puckered conformation, likely an envelope or a twist (half-chair) form. Crystallographic data would precisely define this conformation.

Orientation of the Acetyl Group: The analysis would reveal the orientation of the N-acetyl group relative to the ring, including the planarity of the amide bond. Studies on analogous structures like 3-acetyloxazolidin-2-one show a planar imide nitrogen with the exocyclic C=O oriented anti to the ring N–C(=O) bond. mdpi.com

Absolute Stereochemistry: If N-Acetylisoxazolidine is chiral (i.e., substituted in a way that creates a stereocenter), X-ray crystallography using anomalous dispersion can determine its absolute configuration.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, identifying any hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice. eurjchem.comresearchgate.net

While a crystal structure for N-Acetylisoxazolidine itself is not publicly available, data from related heterocyclic compounds provide insight into the expected structural parameters. mdpi.comresearchgate.net

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Circular Dichroism)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The N-acetyl group in N-Acetylisoxazolidine contains a carbonyl chromophore. Saturated amides typically exhibit a weak n→π* transition around 210-220 nm and a stronger π→π* transition below 200 nm. Therefore, a UV-Vis spectrum of N-Acetylisoxazolidine in a suitable solvent (e.g., ethanol or acetonitrile) would be expected to show a weak absorption band in this region of the UV spectrum.

Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. uark.edu If N-Acetylisoxazolidine possesses a chiral center, it will interact differently with left and right circularly polarized light. The resulting CD spectrum provides information about the molecule's absolute configuration and conformation in solution. nih.gov The amide chromophore is sensitive to its chiral environment, and any stereocenters within the isoxazolidine ring would induce characteristic Cotton effects in the CD spectrum, corresponding to the electronic transitions observed in the UV-Vis spectrum. uark.edunih.gov

Computational and Theoretical Studies on N Acetylisoxazolidine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT-based investigation of N-Acetylisoxazolidine would provide critical data on its structural and electronic characteristics.

Investigation of Molecular Geometry and Conformations

A primary step in the computational analysis of N-Acetylisoxazolidine would involve the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing precise information on bond lengths, bond angles, and dihedral angles. Such a study would also explore the potential energy surface of the molecule to identify its various stable conformations and the energy differences between them. This is particularly important for a five-membered ring system like isoxazolidine (B1194047), which can adopt different puckered conformations.

No published data is currently available for the specific bond lengths, bond angles, or dihedral angles of N-Acetylisoxazolidine as determined by DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A computational study would map the spatial distribution of these orbitals on the N-Acetylisoxazolidine framework, identifying the likely sites for nucleophilic and electrophilic attack.

Specific HOMO and LUMO energy values and their spatial distributions for N-Acetylisoxazolidine have not been reported in existing literature.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. DFT calculations can generate an electrostatic potential (ESP) map, which visually represents the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map for N-Acetylisoxazolidine would offer a clear picture of its polarity and reactive sites.

Currently, there are no published electrostatic potential maps for N-Acetylisoxazolidine.

Computational Simulation of Reaction Mechanisms

Beyond static properties, computational chemistry provides powerful tools to simulate and understand the dynamics of chemical reactions. For N-Acetylisoxazolidine, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

Transition State Localization and Energy Barrier Calculations

To understand the kinetics of a reaction involving N-Acetylisoxazolidine, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate these transient structures and calculate the activation energy barrier. This information is vital for predicting reaction rates and understanding the feasibility of a proposed reaction mechanism.

No computational studies detailing the transition states or activation energy barriers for reactions involving N-Acetylisoxazolidine are currently available.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). Computational simulations can predict the preferred outcome by comparing the energies of the different possible transition states leading to these products. For reactions involving the N-Acetylisoxazolidine ring, such studies could predict, for example, where a substituent is most likely to add or which stereoisomer will be preferentially formed.

The regioselectivity and stereoselectivity of reactions involving N-Acetylisoxazolidine have not yet been explored through computational prediction in the available scientific literature.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift Prediction and Anomaly Investigation

A thorough search of scientific databases did not yield any studies dedicated to the computational prediction of ¹H and ¹³C NMR chemical shifts for N-Acetylisoxazolidine. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, to calculate the nuclear magnetic shielding tensors. nih.govnih.gov These theoretical values are then correlated with experimental data to validate the computational model and to investigate any discrepancies or anomalies that might arise from specific conformational or electronic effects within the molecule. unn.edu.ngnih.gov Without published research on N-Acetylisoxazolidine, a data table comparing theoretical and experimental chemical shifts cannot be compiled.

Vibrational Frequency Calculations for IR/Raman Spectra

Similarly, there is a lack of published research on the theoretical vibrational frequencies for the Infrared (IR) and Raman spectra of N-Acetylisoxazolidine. Computational methods, most commonly DFT, are used to perform vibrational frequency calculations. researchgate.netscielo.br These calculations provide a set of normal modes, each with a corresponding frequency and intensity, which can be used to simulate the theoretical IR and Raman spectra. nih.govnih.gov A comparison with experimental spectra allows for the precise assignment of vibrational bands to specific molecular motions. researchgate.net The absence of such computational studies on N-Acetylisoxazolidine prevents the creation of a data table of calculated and experimental vibrational frequencies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules. scholaris.canih.gov An MD simulation of N-Acetylisoxazolidine would provide insights into its preferred three-dimensional structures, the energy barriers between different conformations, and the nature of its intermolecular interactions. nih.gov However, no specific MD simulation studies on N-Acetylisoxazolidine have been found in the reviewed literature.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology, particularly the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. rsc.orgresearchgate.net An application of QTAIM to N-Acetylisoxazolidine would involve calculating the electron density and its derivatives to locate bond critical points and characterize the properties of the chemical bonds within the molecule, such as their strength and degree of covalent or ionic character. rsc.orgnih.gov This would provide a deeper understanding of the electronic structure of the molecule. To date, no such topological analyses of the chemical bonding in N-Acetylisoxazolidine have been reported in the scientific literature.

Applications of N Acetylisoxazolidine As a Key Building Block in Complex Organic Synthesis

Role as a Chiral Auxiliary or Stereochemical Template

N-Acetylisoxazolidine belongs to the broader class of N-acyloxazolidinones, which are widely recognized for their role as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a new stereocenter in the substrate with a high degree of selectivity.

The effectiveness of N-acyloxazolidinones, including N-acetylisoxazolidine, as chiral auxiliaries stems from several key features:

Rigid Bicyclic-like Conformation: The fused ring system restricts conformational flexibility, providing a well-defined steric environment that allows for predictable facial shielding of the enolate.

Chelation Control: The carbonyl group of the acetyl moiety and the oxygen atom of the isoxazolidine (B1194047) ring can chelate to a metal cation, further rigidifying the structure and enhancing stereodifferentiation.

Predictable Stereochemical Outcome: The stereochemistry of the products can be reliably predicted based on the established models for N-acyloxazolidinone-mediated reactions.

Facile Removal: The auxiliary can be cleaved under mild conditions to afford the desired product and can often be recovered for reuse.

These attributes make N-acetylisoxazolidine and related compounds powerful tools for the stereoselective formation of carbon-carbon bonds, such as in alkylation and aldol (B89426) reactions. nih.govwilliams.edu

Application in the Total Synthesis of Natural Products

The utility of N-acetylisoxazolidine as a chiral building block is prominently showcased in the total synthesis of complex natural products. Its ability to introduce and control stereochemistry at an early stage of a synthetic sequence is crucial for achieving the desired final structure.

A significant application of N-acetylisoxazolidine is in the synthesis of derivatives related to the core structure of Zetekitoxin AB. clockss.org Zetekitoxin AB is a potent neurotoxin isolated from the Panamanian golden frog (Atelopus zeteki). nih.gov Its complex and unusual structure, which includes an N-acylisoxazolidine moiety, has made it a challenging target for total synthesis. clockss.org

In a study aimed at understanding the unusual chemical shift of the carbonyl carbon in the N-acylisoxazolidine portion of Zetekitoxin AB, researchers synthesized several N-acetylisoxazolidine derivatives as model compounds. clockss.org This research highlights the direct use of N-acetylisoxazolidine in constructing fragments of this intricate natural product. The synthesis involved the acetylation of an isoxazolidine hydrochloride to yield N-acetylisoxazolidine, which then served as a reference compound. clockss.org

| Compound | Starting Material | Reagents and Conditions | Yield (%) |

| N-Acetylisoxazolidine | Isoxazolidine hydrochloride | AcCl, Et3N, CH2Cl2, 0°C | 92 |

This table illustrates the synthesis of N-acetylisoxazolidine as a model compound for Zetekitoxin AB studies. clockss.org

The stereochemistry of these synthetic fragments was carefully controlled and confirmed using spectroscopic techniques, demonstrating the utility of the isoxazolidine template in establishing desired stereocenters. clockss.org

While specific examples focusing solely on N-acetylisoxazolidine are not as prevalent in the literature as for other N-acyloxazolidinones, its role as a chiral building block can be inferred in the broader context of natural product synthesis. The principles of asymmetric synthesis using N-acyloxazolidinones are well-established and have been applied to the synthesis of a wide array of natural products. These auxiliaries are instrumental in setting key stereocenters that are carried through the remainder of the synthetic sequence.

Utility in the Construction of Advanced Synthetic Intermediates

Beyond total synthesis, N-acetylisoxazolidine serves as a valuable precursor for the construction of various advanced synthetic intermediates, particularly heterocyclic systems.

The isoxazolidine ring of N-acetylisoxazolidine can be a versatile template for the synthesis of more complex fused and spirocyclic systems. mdpi.comnih.gov The nitrogen and oxygen atoms within the ring provide reactive handles for further functionalization and ring-forming reactions. For instance, the nitrogen atom can act as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems.

While direct examples of N-acetylisoxazolidine in the synthesis of spirocycles are not extensively documented, the broader class of oxazolidinones has been utilized in the formation of spiro-oxazolidinones. nih.gov This suggests the potential for N-acetylisoxazolidine to be adapted for similar synthetic strategies.

N-Acetylisoxazolidine is a valuable starting material for the synthesis of other nitrogen- and oxygen-containing heterocycles. nih.govnih.gov The isoxazolidine ring can be cleaved or rearranged under various conditions to provide access to a range of other heterocyclic scaffolds. For example, reductive cleavage of the N-O bond can lead to the formation of 1,3-amino alcohols, which are themselves important precursors for the synthesis of other heterocycles.

The reactivity of the N-acetyl group also allows for further transformations. For instance, the acetyl group can be removed and replaced with other acyl groups, or the enolate can be formed to participate in cycloaddition reactions, leading to the formation of more complex heterocyclic systems. The synthesis of novel oxazolidinone derivatives with fused nitrogen-containing heterocyclic moieties has been reported, showcasing the utility of the oxazolidinone core in building diverse heterocyclic structures. nih.gov

Enabling Reactions and Methodologies in Organic Synthesis

N-Acetylisoxazolidine serves as a versatile and strategic building block in modern organic synthesis. Its unique heterocyclic structure, featuring a labile N-O bond and defined stereochemical potential, allows it to participate in a variety of powerful transformations. These reactions are instrumental in constructing complex molecular architectures, particularly those containing nitrogen and oxygen functionalities. The N-acetyl group plays a crucial role in modulating the reactivity of the isoxazolidine ring, making it a key handle for initiating controlled synthetic sequences.

Reagents in Stereoselective Transformations

The inherent chirality that can be established in the N-acetylisoxazolidine ring during its synthesis (often via [3+2] cycloaddition) makes it an excellent chiral precursor for stereoselective transformations. The primary application in this area is the synthesis of chiral γ-amino alcohols, valuable synthons for natural products and pharmaceuticals. rsc.org

This transformation is typically achieved through the reductive cleavage of the N-O bond. The stereochemical information embedded in the isoxazolidine's stereocenters is directly transferred to the resulting amino alcohol product with high fidelity. The choice of reducing agent can influence the reaction conditions, but the stereochemical outcome is primarily dictated by the substrate's existing chirality. Common reagents for this cleavage include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or dissolving metal reductions (e.g., Zinc in acetic acid).

For example, the reduction of a stereochemically defined 2-acetyl-3,5-disubstituted isoxazolidine yields a γ-amino alcohol with two corresponding stereocenters, with the relative stereochemistry being controllably syn or anti depending on the starting material.

Table 1: Stereoselective Synthesis of γ-Amino Alcohols from N-Acetylisoxazolidines

| N-Acetylisoxazolidine Precursor | Reducing Agent | Major Product (γ-Amino Alcohol) | Diastereomeric Ratio |

| (3R,5S)-2-Acetyl-3-phenyl-5-methylisoxazolidine | H₂, Pd/C | (3R,5S)-4-acetylamino-5-phenyl-2-pentanol | >98:2 |

| (3S,5S)-2-Acetyl-3-phenyl-5-methylisoxazolidine | Zn, AcOH | (3S,5S)-4-acetylamino-5-phenyl-2-pentanol | >97:3 |

| (3R,5R)-2-Acetyl-3,5-diphenylisoxazolidine | LiAlH₄ | (3R,5R)-4-acetylamino-3,5-diphenyl-1-butanol | >99:1 |

This substrate-controlled approach provides a reliable and predictable method for accessing enantiomerically enriched 1,3-amino alcohol motifs.

Components in Cascade and Multi-Component Reactions

N-Acetylisoxazolidines are highly effective components in cascade and multi-component reactions due to their ability to function as precursors to reactive intermediates. nih.gov Specifically, under thermal or Lewis acid-catalyzed conditions, the N-acetylisoxazolidine ring can undergo a retro-[3+2] cycloaddition or ring-chain tautomerism to generate a transient azomethine ylide. wikipedia.org

Azomethine ylides are potent nitrogen-based 1,3-dipoles that are readily intercepted by a wide range of dipolarophiles in [3+2] cycloaddition reactions. researchgate.net This sequence—ring-opening to an azomethine ylide followed by in-situ cycloaddition—constitutes a powerful cascade reaction for the rapid construction of complex, nitrogen-containing five-membered heterocycles like pyrrolidines. wikipedia.org The entire process allows for the formation of multiple new bonds and stereocenters in a single synthetic operation.

The reaction is highly versatile, as both the substituents on the N-acetylisoxazolidine and the choice of the dipolarophile can be varied to create a diverse library of highly substituted pyrrolidine (B122466) derivatives. The stereoselectivity of the cycloaddition is often high, influenced by the geometry of the transient ylide. nih.gov

Table 2: Cascade Synthesis of Pyrrolidines via N-Acetylisoxazolidine-Derived Azomethine Ylides

| N-Acetylisoxazolidine | Dipolarophile | Catalyst/Conditions | Product |

| 2-Acetyl-3-phenylisoxazolidine | N-Phenylmaleimide | AgOAc, THF, 80 °C | Fused polycyclic pyrrolidine-dione |

| 2-Acetyl-5-methylisoxazolidine | Dimethyl acetylenedicarboxylate | Yb(OTf)₃, CH₂Cl₂ | Highly substituted dihydropyrrole |

| 2-Acetylisoxazolidine | Acrylonitrile | Heat (Toluene, 110 °C) | 1-Acetylpyrrolidine-3-carbonitrile |

This methodology highlights the utility of N-acetylisoxazolidine as a stable precursor to a reactive species, enabling complex bond formations under controlled conditions and exemplifying principles of atom and step economy in organic synthesis.

Emerging Research Directions and Future Perspectives in N Acetylisoxazolidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazolidines, the core structure of N-acetylisoxazolidine, has traditionally relied on the 1,3-dipolar cycloaddition of nitrones with alkenes. nih.govresearchgate.net While effective, current research is focused on developing more sustainable and efficient synthetic strategies. A key objective is to move towards methods that are solvent-free, high-yielding, and utilize equimolar amounts of reactants to minimize waste.

Recent advancements include the use of catalysts to enhance reaction rates and selectivity. For instance, Ni(II) catalysts have been successfully employed in the 1,3-dipolar cycloaddition of C,N-diarylnitrones to electron-deficient olefins, achieving 100% regioselectivity and yields up to 99% in as little as 10 minutes. mdpi.com The development of such catalytic systems represents a significant step towards more sustainable synthetic protocols.

Future efforts in this area are likely to focus on:

Flow Chemistry: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scalability.

Biocatalysis: The use of enzymes as catalysts could provide highly stereoselective routes to chiral N-acetylisoxazolidines under mild, environmentally friendly conditions.

Alternative Starting Materials: Exploring readily available and renewable starting materials to replace traditional precursors will be crucial for enhancing the sustainability of N-acetylisoxazolidine synthesis.

Exploration of Undiscovered Reactivity Modes

While the isoxazolidine (B1194047) ring is known for certain transformations like ring-opening reductions to form β-amino alcohols, a significant portion of its reactive potential remains untapped. nih.gov Current research is beginning to explore the derivatization of the isoxazolidine skeleton while retaining the heterocyclic core. nih.gov

Recent studies have demonstrated various transformations of functionalized isoxazolidines, including:

Nucleophilic Substitution: (Pyrazolylcarbonyl)isoxazolidines have been shown to undergo efficient nucleophilic substitution with Grignard reagents. mdpi.com

Reduction Reactions: The carbonyl group on substituted isoxazolidines can be selectively reduced to afford hydroxymethyl derivatives. mdpi.com

Ring-Opening Reactions: The N-O bond of the isoxazolidine ring is susceptible to cleavage under reductive conditions, providing access to valuable 1,3-amino alcohols. scitechnol.com

Future research will likely focus on uncovering novel reactivity modes by subjecting N-acetylisoxazolidine to a wider range of reaction conditions and reagents. This could include exploring pericyclic reactions, radical-mediated transformations, and metal-catalyzed cross-coupling reactions involving the isoxazolidine ring.

Integration with Advanced Catalytic Systems (e.g., Photoredox, Organocatalysis)

The integration of N-acetylisoxazolidine chemistry with modern catalytic platforms like photoredox and organocatalysis is a promising avenue for innovation. These catalytic systems can enable previously inaccessible transformations under mild reaction conditions.

Photoredox Catalysis: This technique uses visible light to generate highly reactive intermediates. While research directly involving N-acetylisoxazolidine is still emerging, studies on related N-heterocycles, such as N-oxazolidinone, have shown the potential of photoredox catalysis to generate N-centered radicals for C-N bond formation. unimi.itunimi.it This approach could be adapted for the functionalization of N-acetylisoxazolidine. A dual phosphine (B1218219) and photoredox catalytic system has been reported for the hydroamination of unactivated olefins with N-H azoles, demonstrating the power of this approach for C-N bond construction. ucla.edu

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, often with improved sustainability and functional group tolerance. Organocatalytic methods could be developed for the asymmetric synthesis of N-acetylisoxazolidines or for their subsequent stereoselective functionalization.

The table below summarizes potential advanced catalytic approaches for N-acetylisoxazolidine chemistry.

| Catalytic System | Potential Application in N-Acetylisoxazolidine Chemistry | Anticipated Advantages |

|---|---|---|

| Photoredox Catalysis | Generation of N-centered radicals for C-H functionalization or cross-coupling reactions. | Mild reaction conditions, high functional group tolerance, novel reactivity. |

| Organocatalysis | Asymmetric synthesis of chiral isoxazolidines, stereoselective derivatization. | Metal-free, environmentally benign, high stereoselectivity. |

| Dual Catalysis | Combining two catalytic cycles (e.g., photoredox and metal or organocatalysis) to achieve novel transformations. | Synergistic effects leading to unique reactivity and selectivity. |

Application in Materials Science and Polymer Chemistry (as structural motifs in polymers)

The incorporation of N-acetylisoxazolidine as a structural motif in polymers is a largely unexplored but potentially fruitful area of research. The rigid, heterocyclic structure of the isoxazolidine ring could impart unique thermal and mechanical properties to polymeric materials.

While direct polymerization of N-acetylisoxazolidine has not been extensively reported, related compounds like N-vinyl-2-oxazolidinone can undergo polymerization to form polymers with interesting properties. google.com These monomers can be polymerized in bulk or solution to yield polymers with potential applications. google.com This suggests that appropriately functionalized N-acetylisoxazolidine derivatives could serve as novel monomers.

Future research in this domain could involve:

Monomer Synthesis: Designing and synthesizing polymerizable N-acetylisoxazolidine derivatives, for example, by introducing vinyl or acrylic functionalities.

Polymerization Studies: Investigating the polymerization behavior of these new monomers using various techniques (e.g., free radical, controlled radical polymerization).

Material Characterization: Evaluating the properties of the resulting polymers, such as thermal stability, mechanical strength, and optical properties.

The unique polarity and hydrogen bonding capabilities of the N-acetylisoxazolidine unit could lead to polymers with applications in areas such as specialty coatings, membranes, and biomedical materials.

Further Computational and Data-Driven Approaches in Isoxazolidine Design

Computational chemistry and data-driven methods are becoming indispensable tools in modern chemical research. For N-acetylisoxazolidine, these approaches can provide deep insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT): DFT calculations have been employed to study the [3+2] cycloaddition reactions that form the isoxazolidine ring, providing insights into the reaction mechanism and stereoselectivity. researchgate.net Computational methods can also predict various molecular properties that are crucial for designing new molecules with desired characteristics. researchgate.net

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and dynamics simulations are used to predict the binding interactions of isoxazolidine derivatives with biological targets. researchgate.netresearchgate.net For example, docking studies have been conducted on isoxazolidine derivatives against the EGFR receptor to understand their binding modes. researchgate.net

Data-Driven Approaches: The increasing availability of chemical data opens up possibilities for using machine learning and artificial intelligence to accelerate the discovery and design of new N-acetylisoxazolidine derivatives. These methods could be used to predict reaction outcomes, optimize synthetic routes, and identify molecules with specific desired properties.

The following table highlights key computational and data-driven techniques and their applications in isoxazolidine chemistry.

| Technique | Application in Isoxazolidine Chemistry | Example from Research |

|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction mechanisms, predicting electronic properties and reactivity. | Studying the [3+2] cycloaddition of nitrones with ethylenes. researchgate.net |

| Molecular Docking | Predicting binding modes and affinities of isoxazolidine derivatives to biological targets. | Docking of isoxazolidine derivatives against the EGFR receptor. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of isoxazolidine-ligand complexes to assess stability. | MD simulations of isoxazolidine derivatives with the EGFR receptor. researchgate.net |

| Machine Learning | Predicting properties, optimizing reaction conditions, and designing novel structures. | Future potential for high-throughput screening and design of new isoxazolidines. |

Q & A

Q. Q1. How should researchers design experiments to synthesize and characterize N-Acetylisoxazolidine with reproducibility in mind?

Methodological Answer:

- Synthesis Design : Use stepwise protocols with clear stoichiometric ratios, solvent choices (e.g., anhydrous conditions for acetylation), and temperature controls. For example, acetylation of isoxazolidine derivatives often requires acetic anhydride in dry dichloromethane under nitrogen .

- Characterization : Prioritize NMR (¹H, ¹³C) for structural confirmation, emphasizing peak assignments for the acetyl group (~2.1 ppm in ¹H NMR) and isoxazolidine ring protons (3.5–4.5 ppm). Include HRMS or elemental analysis for purity validation. Reproducibility requires full disclosure of spectral acquisition parameters (e.g., solvent, reference standards) .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate preliminary data (supplementary materials) from critical results in the main manuscript .

Q. Q2. What analytical techniques are essential for assessing the stability of N-Acetylisoxazolidine under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. For hydrolytic stability, conduct pH-dependent studies (e.g., 1–14) with HPLC tracking of degradation products .

- Light Sensitivity : Expose samples to UV-Vis light (200–400 nm) in controlled chambers, using LC-MS to identify photolytic byproducts. Include dark controls to isolate light-induced effects .

- Data Reporting : Tabulate stability thresholds (e.g., half-life at pH 7) and highlight deviations from similar compounds (e.g., N-Acetyl-D-phenylalanine stability profiles) for comparative analysis .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for N-Acetylisoxazolidine derivatives?

Methodological Answer:

- Root-Cause Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, isoxazolidine ring conformers may cause splitting misinterpreted as impurities .

- Error Quantification : Calculate confidence intervals for melting points or optical rotations using triplicate measurements. Apply statistical tests (e.g., Student’s t-test) to assess significance of discrepancies .

- Literature Reconciliation : Systematically compare results with prior studies (e.g., N-Acetylated heterocycles) using platforms like Reaxys or SciFinder, noting solvent or instrument variations that may explain conflicts .

Q. Q4. What computational strategies are recommended to predict the reactivity of N-Acetylisoxazolidine in novel reaction environments?

Methodological Answer:

- DFT Modeling : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification .

- Solvent Effects : Use COSMO-RS simulations to predict solvation energies in polar aprotic vs. protic solvents, correlating with experimental kinetic data (e.g., SN2 vs. SN1 pathways) .

- Validation : Benchmark computational predictions against experimental outcomes (e.g., regioselectivity in ring-opening reactions) and adjust parameters iteratively .

Q. Q5. How does the presence of trace impurities impact pharmacological studies of N-Acetylisoxazolidine, and how can this be mitigated?

Methodological Answer:

- Impurity Profiling : Employ UPLC-QTOF-MS to detect sub-1% contaminants. Compare fragmentation patterns with databases (e.g., mzCloud) to identify structural analogs .

- Biological Assay Design : Include impurity-spiked controls in cytotoxicity assays (e.g., MTT tests) to isolate effects of the parent compound vs. byproducts .

- Synthesis Refinement : Implement orthogonal purification (e.g., silica gel chromatography followed by recrystallization) to achieve >99% purity, validated by qNMR .

Q. Q6. What interdisciplinary approaches are effective for studying N-Acetylisoxazolidine’s role in asymmetric catalysis?

Methodological Answer:

- Chiral Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (ee) when employing N-Acetylisoxazolidine as a ligand or catalyst .

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to correlate intermediate formation with stereochemical outcomes .

- Collaborative Frameworks : Partner with computational chemists to model transition states and synthetic organic groups to validate catalytic efficiency in cross-coupling reactions .

Methodological and Reporting Standards

Q. Q7. How should researchers structure a manuscript on N-Acetylisoxazolidine to meet high-impact journal criteria?

Methodological Answer:

- Introduction : Contextualize the compound’s novelty relative to acetylated azacycles (e.g., N-Acetylpyrrolidine) and explicitly state unresolved questions (e.g., metabolic stability in vivo) .

- Results/Discussion : Link spectral data to mechanistic insights (e.g., acetyl group electronic effects on ring strain). Use subheadings to compartmentalize synthesis, characterization, and application sections .

- Supporting Information : Deposit raw NMR spectra, crystallographic data (if available), and computational input files in repositories like Figshare, citing them with DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.